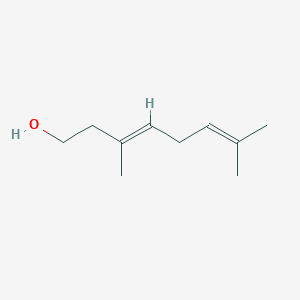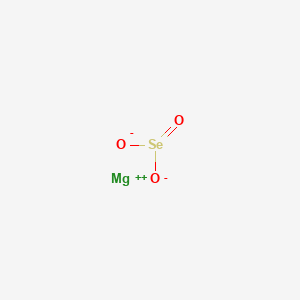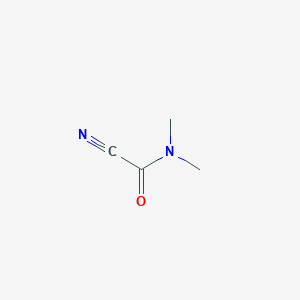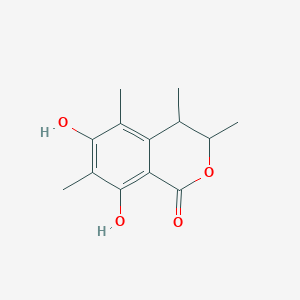
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- is a natural compound that belongs to the isocoumarin family. It is found in various plants, including the roots of Angelica sinensis, which is commonly known as Dong Quai. Isocoumarin has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Isocoumarin has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Isocoumarin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, isocoumarin has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Isocoumarin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be extracted from various plants, making it readily available for research. Additionally, isocoumarin has been extensively studied, and its potential biological activities are well-documented. However, one limitation is that isocoumarin can be difficult to synthesize, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of isocoumarin. One future direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another future direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies are needed to fully understand the mechanism of action of isocoumarin and its potential use in the treatment of cancer.
Synthesemethoden
Isocoumarin can be synthesized through various methods, including the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters. It can also be synthesized through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds. Isocoumarin can also be extracted from natural sources, such as Angelica sinensis.
Wissenschaftliche Forschungsanwendungen
Isocoumarin has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Isocoumarin has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, isocoumarin has been studied for its potential use in the treatment of diabetes, as it has been shown to exhibit hypoglycemic effects.
Eigenschaften
CAS-Nummer |
19314-94-4 |
|---|---|
Produktname |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- |
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
6,8-dihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-8(4)17-13(16)10-9(5)6(2)11(14)7(3)12(10)15/h5,8,14-15H,1-4H3 |
InChI-Schlüssel |
GMLFHEQJHMFUQF-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
Kanonische SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



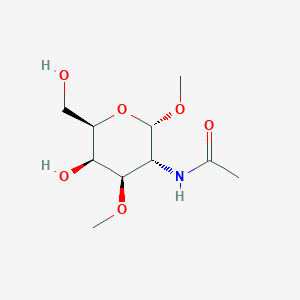
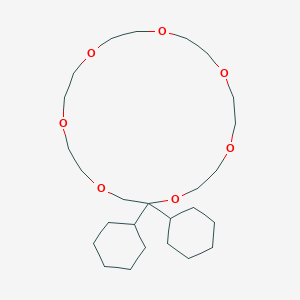
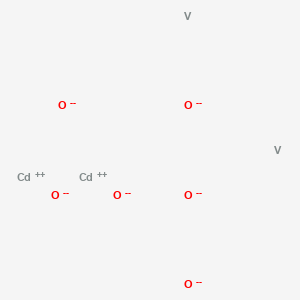
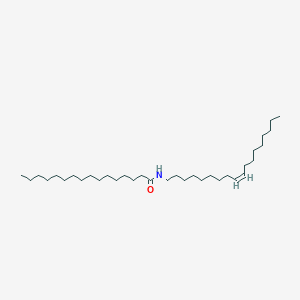
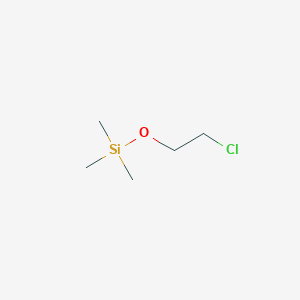
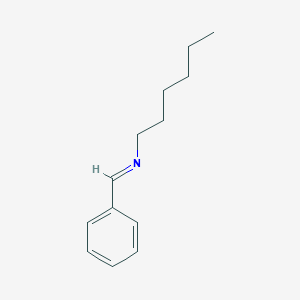
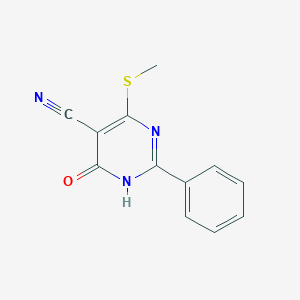
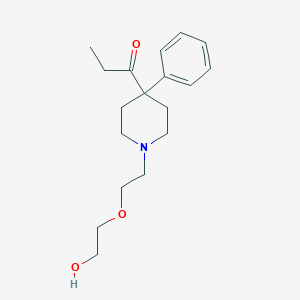
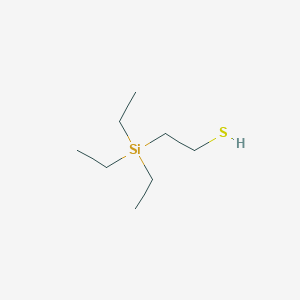
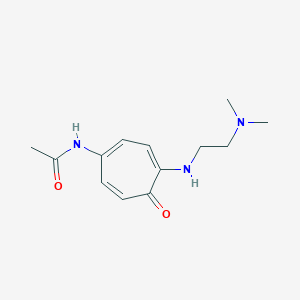
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
